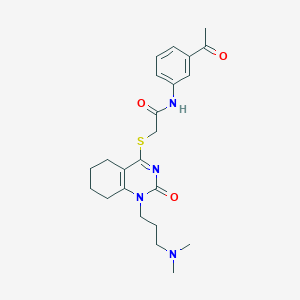

N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-acetylphenyl)-2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H30N4O3S and its molecular weight is 442.58. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Structural Aspects and Properties

Research into structurally similar compounds, such as amide-containing isoquinoline derivatives, has revealed insights into their structural aspects and the properties of their salt and inclusion compounds. These compounds exhibit unique behaviors in the presence of mineral acids, leading to the formation of gels or crystalline solids, depending on the nature of the acid and the structure of the amide. The study of these compounds has also explored their ability to form host-guest complexes, which show enhanced fluorescence emission, a property that could be leveraged in developing novel optical materials or sensors (Karmakar, Sarma, & Baruah, 2007).

Antitumor Activity

Another area of research has focused on the synthesis of novel quinazolinone analogues, including structures similar to the compound , to evaluate their antitumor activities. These studies have demonstrated that certain derivatives exhibit broad-spectrum antitumor activity, significantly more potent than traditional treatments. This suggests the potential for developing new anticancer agents based on modifications of the quinazolinone core structure (Al-Suwaidan et al., 2016).

Molecular Docking and Synthesis Improvements

Further investigations include the synthesis improvement and molecular docking studies of related compounds. These studies aim at optimizing the synthesis process for better yields and examining the interaction of these compounds with biological targets. For instance, improvements in the synthesis process of related compounds have been achieved, leading to higher purity and yield, which is crucial for scaling up production for further biological evaluation (Gong Fenga, 2007). Additionally, molecular docking studies have helped in understanding the potential binding modes and interactions of these compounds with biological targets, providing insights into their mechanism of action (El-Azab et al., 2016).

Novel Derivative Synthesis

Research has also been directed towards synthesizing new derivatives of acetamides bearing quinazolinone moieties, demonstrating the versatility and potential of these compounds in creating novel therapeutic agents. These efforts have led to the development of derivatives with varied biological activities, showcasing the chemical compound's potential as a backbone for further pharmaceutical exploration (Nguyen et al., 2022).

properties

IUPAC Name |

N-(3-acetylphenyl)-2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N4O3S/c1-16(28)17-8-6-9-18(14-17)24-21(29)15-31-22-19-10-4-5-11-20(19)27(23(30)25-22)13-7-12-26(2)3/h6,8-9,14H,4-5,7,10-13,15H2,1-3H3,(H,24,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWQHIOICYHKNK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCCC3)CCCN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-((1R,5S)-8-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2397571.png)

![1-(Indolin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2397572.png)

![methyl 4-((2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)methyl)benzoate](/img/structure/B2397573.png)

![tert-butyl (2S,3R)-2-(3-aminopropyl)-3-[tert-butyl(dimethyl)silyl]oxy-piperidine-1-carboxylate](/img/structure/B2397579.png)

![N-(4-chlorophenyl)-7-(2,5-dimethoxyphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2397585.png)

![4-(3-Aminobenzo[d]furan-2-yl)-6-(methylethyl)chromen-2-one](/img/structure/B2397590.png)